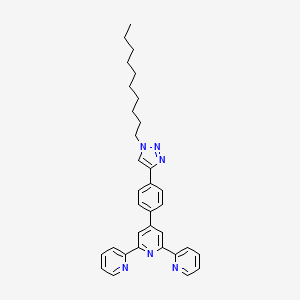![molecular formula C43H66N10O13S2 B12407015 [Gly9-OH]-Atosiban](/img/structure/B12407015.png)
[Gly9-OH]-Atosiban
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Gly9-OH]-Atosiban is a synthetic peptide analog of oxytocin and vasopressin. It is primarily known for its role as an oxytocin receptor antagonist, which makes it useful in the management of preterm labor. The compound is designed to inhibit the action of oxytocin, a hormone that induces uterine contractions, thereby helping to delay premature birth.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of [Gly9-OH]-Atosiban involves a combination of solid-phase and liquid-phase synthesis techniques. The process typically starts with the solid-phase synthesis of the peptide chain on a resin. Key reagents used in this process include Fmoc-protected amino acids such as Fmoc-Leu, Fmoc-Ile, Fmoc-Gln, Fmoc-Asn, Fmoc-Cys, Fmoc-Pro, and Boc-Tyr . The peptide chain is then cleaved from the resin and purified to achieve a high purity level.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
[Gly9-OH]-Atosiban can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acid residues, such as cysteine.
Reduction: Reduction reactions can reverse oxidation, restoring the original state of the peptide.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with substituted amino acids.
Aplicaciones Científicas De Investigación
[Gly9-OH]-Atosiban has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways involving oxytocin and vasopressin receptors.
Medicine: Primarily used in the management of preterm labor by inhibiting uterine contractions.
Industry: Employed in the development of new pharmaceuticals targeting oxytocin and vasopressin receptors.
Mecanismo De Acción
[Gly9-OH]-Atosiban exerts its effects by binding to oxytocin receptors, thereby blocking the action of oxytocin. This inhibition prevents the activation of the G-protein coupled receptor pathway that leads to uterine contractions. The compound also has a similar antagonistic effect on vasopressin receptors, which can influence water retention and blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
Atosiban: The parent compound, which also acts as an oxytocin receptor antagonist.
Carbetocin: Another oxytocin analog used to prevent postpartum hemorrhage.
Desmopressin: A vasopressin analog used to treat diabetes insipidus and bedwetting.
Uniqueness
[Gly9-OH]-Atosiban is unique due to the hydroxyl group at the ninth position of the glycine residue, which can influence its binding affinity and specificity for oxytocin and vasopressin receptors. This modification can potentially enhance its therapeutic efficacy and reduce side effects compared to other similar compounds .
Propiedades
Fórmula molecular |
C43H66N10O13S2 |
|---|---|
Peso molecular |
995.2 g/mol |
Nombre IUPAC |
2-[[(2S)-5-amino-2-[[(2S)-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C43H66N10O13S2/c1-5-23(3)35-41(63)52-36(24(4)54)42(64)49-29(20-32(45)55)38(60)50-30(43(65)53-17-8-10-31(53)40(62)48-27(9-7-16-44)37(59)46-21-34(57)58)22-68-67-18-15-33(56)47-28(39(61)51-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,54H,5-10,15-22,44H2,1-4H3,(H2,45,55)(H,46,59)(H,47,56)(H,48,62)(H,49,64)(H,50,60)(H,51,61)(H,52,63)(H,57,58)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1 |
Clave InChI |
WKPDGORVRBQGTN-OBIMUBPZSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@@H](C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN)C(=O)NCC(=O)O)CC(=O)N)[C@@H](C)O |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CCCN)C(=O)NCC(=O)O)CC(=O)N)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



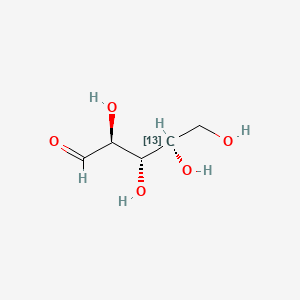
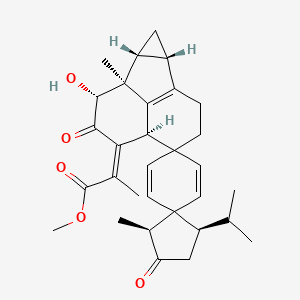
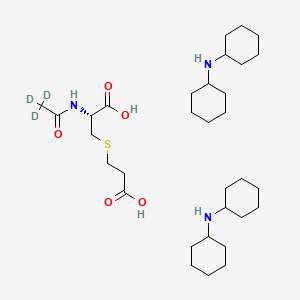
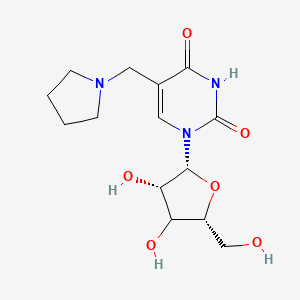

![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
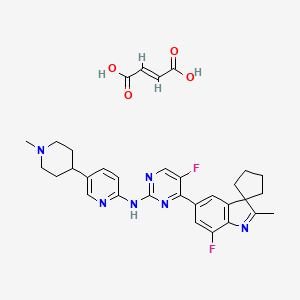
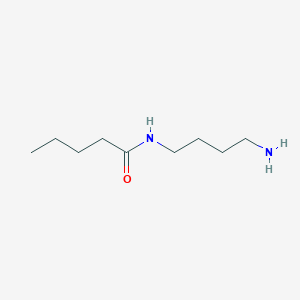
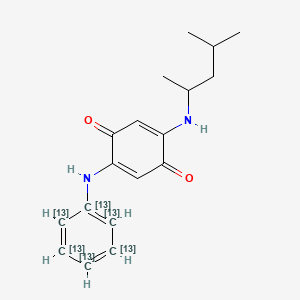
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
